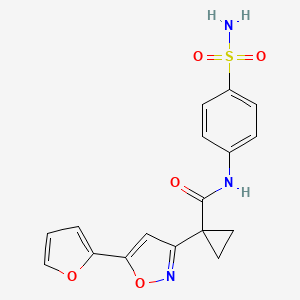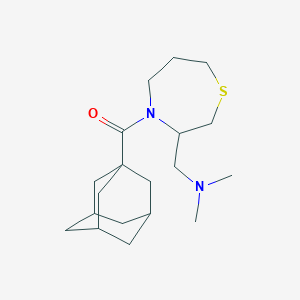![molecular formula C20H24ClF2N5O2S B2361158 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189891-13-1](/img/structure/B2361158.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various biological activities and are used in the development of a variety of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key functional groups, including the benzo[d]thiazol-2-yl group, the pyrazole ring, and the morpholinoethyl group. These groups would likely confer specific chemical and physical properties to the compound .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzo[d]thiazol-2-yl group and the pyrazole ring are aromatic and would be expected to undergo reactions typical of aromatic compounds. The morpholinoethyl group could potentially undergo reactions involving the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2-yl group and the pyrazole ring would likely contribute to the compound’s aromaticity and potentially its planarity. The morpholinoethyl group could influence the compound’s solubility .
科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. They are known to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This compound could potentially be used to develop new antimicrobial agents that could help combat antibiotic-resistant bacteria.
Antitumor and Cytotoxic Activity
Some thiazole derivatives have shown promising results in the treatment of cancer. They have been reported to exhibit cytotoxic activity against human tumor cell lines, which could make them valuable in the development of antitumor drugs .
Antifungal Activity
The thiazole ring is a common feature in many antifungal agents. This compound, with its thiazole core, could be explored for its efficacy against various fungal pathogens, potentially leading to the development of new antifungal medications .
Neuroprotective Properties
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into this compound could uncover new treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Activity
Due to the anti-inflammatory properties of thiazole derivatives, this compound could be investigated for its potential use in treating inflammatory conditions. It could lead to the development of new anti-inflammatory drugs with fewer side effects .
Antiviral Activity
Thiazole derivatives have also been found to have antiviral activities. This compound could be used in the synthesis of new antiviral drugs that could be effective against a range of viral infections .
将来の方向性
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N5O2S.ClH/c1-3-27-16(10-13(2)24-27)19(28)26(5-4-25-6-8-29-9-7-25)20-23-18-15(22)11-14(21)12-17(18)30-20;/h10-12H,3-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPRWMZLLMDAJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)
![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![3-[2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2361082.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)
![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)